molecular formula C22H16FN3O4S B2354970 ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-17-6

ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2354970
CAS No.: 851947-17-6
M. Wt: 437.45
InChI Key: DNAUCOHQYHISIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-[(4-fluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate is a chemical compound . The exact purpose or use of this compound is not specified in the sources found .


Synthesis Analysis

The synthesis process of this compound is not detailed in the sources found .


Molecular Structure Analysis

The molecular formula of this compound is C23H15F4N3O5S . It has an average mass of 521.441 Da and a monoisotopic mass of 521.066833 Da .


Chemical Reactions Analysis

The chemical reactions involving this compound are not detailed in the sources found .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources found .

Scientific Research Applications

Synthesis of Novel Compounds

Research has led to the synthesis of various novel compounds starting from ethyl-5-amino derivatives. For instance, the development of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones has shown potential applications due to their unique chemical properties. These compounds exhibit significant fluorescent properties and potential as monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, showcasing their applicability in both bioimaging and agricultural settings (Wu et al., 2006).

Antimicrobial Activities

The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their subsequent evaluation for antimicrobial activities highlight the potential of ethyl-5-amino derivatives in developing new antimicrobial agents. These compounds showed varying degrees of activity, indicating their relevance in the search for novel antimicrobial substances (Bayrak et al., 2009).

Anti-tumor Agents

Another study focused on the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents. These compounds have shown significant effects in mouse tumor model cancer cell lines, suggesting their potential use in cancer therapy (Nassar et al., 2015).

Antibacterial and Antifungal Activities

The development of quinoline associated 1,3,4-thiadiazolo pyrimidin derivatives has shown antibacterial ability towards different microorganisms. This underscores the versatility of ethyl-5-amino derivatives in synthesizing compounds with potential antibacterial applications (Valluri et al., 2017).

Cytotoxicity Studies

Research into the synthesis and characterization of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has explored their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings are crucial for developing new chemotherapeutic agents (Hassan et al., 2014).

Discovery of Apoptosis-Inducing Agents

A study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has led to the discovery of new apoptosis-inducing agents for breast cancer. This highlights the potential for designing novel anticancer therapeutics based on such ethyl-5-amino derivatives (Gad et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources found .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources found .

Future Directions

The future directions or potential applications of this compound are not detailed in the sources found .

Properties

IUPAC Name

ethyl 5-[(4-fluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O4S/c1-2-30-22(29)18-16-12-31-20(24-19(27)13-8-10-14(23)11-9-13)17(16)21(28)26(25-18)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAUCOHQYHISIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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